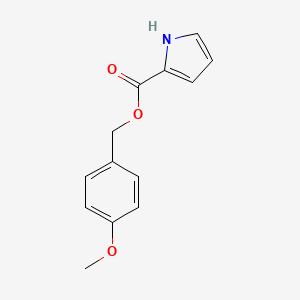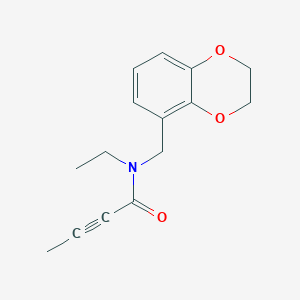![molecular formula C22H18ClFN4O B2627482 4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1021122-40-6](/img/structure/B2627482.png)
4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can influence its behavior in biological systems. Unfortunately, the specific physical and chemical properties for this compound are not available in the retrieved data .Scientific Research Applications
Synthesis and Structural Characterization
Research into pyrazolo[3,4-b]pyridine derivatives, including compounds structurally related to the specified chemical, has led to advancements in synthetic methodologies and a deeper understanding of their chemical properties. For instance, Quiroga et al. (1999) discussed the preparation of pyrazolo[3,4-b]pyridines from 3-amino-5-arylpyrazoles and α-cyanochalcones, highlighting the preferred 2H-tautomers in solution and crystal structures via NMR and X-ray diffraction studies (Quiroga et al., 1999). Additionally, Zhang et al. (2006) synthesized a related compound, demonstrating its crystal structure and highlighting the importance of intermolecular hydrogen bonds in stabilizing its molecular assembly (Zhang et al., 2006).
Potential Applications
Anticancer Properties : Some derivatives of the specified chemical structure have been explored for their potential anticancer properties. For instance, Liu et al. (2016) synthesized a compound with a similar structure, demonstrating effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).
Corrosion Inhibition : Dandia et al. (2013) investigated pyrazolopyridine derivatives as potential corrosion inhibitors for mild steel in acidic environments, showcasing the utility of these compounds in industrial applications (Dandia et al., 2013).
Anti-Inflammatory Activity : Pyrazolo[3,4-d]pyrimidines, closely related to the specified chemical, have shown promising anti-inflammatory activity in studies by El-Dean et al. (2016), indicating potential for pharmacological use (El-Dean et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O/c1-13-3-5-15(6-4-13)11-26-22(29)18-12-25-21-19(20(18)23)14(2)27-28(21)17-9-7-16(24)8-10-17/h3-10,12H,11H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHQQDIOOPRNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2627399.png)
![N-(2-Hydroxyethyl)-N-methyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2627400.png)
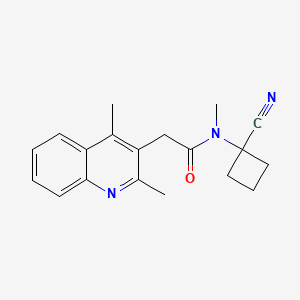
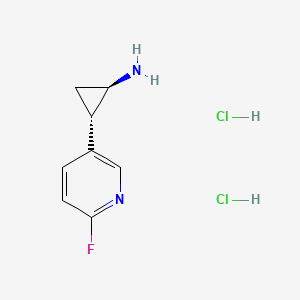
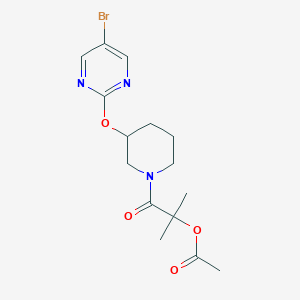
![N-butyl-5-{[(3-methoxyphenyl)sulfonyl]amino}-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2627411.png)
![2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2627412.png)
![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2627413.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylpiperidino)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2627414.png)

![2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid](/img/structure/B2627417.png)
